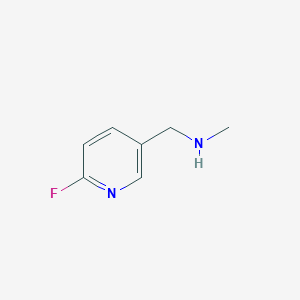
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate, also known as PEG-Pyridinium, is a cationic lipid used in gene therapy and drug delivery. It is a synthetic compound that is widely used in the scientific research community due to its unique properties.
Mecanismo De Acción
The mechanism of action of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the formation of a complex between the cationic lipid and the negatively charged nucleic acid. The resulting complex is taken up by cells through endocytosis, and the therapeutic agent is released into the cytoplasm. The cationic lipid also helps to protect the nucleic acid from degradation by nucleases, increasing the stability of the therapeutic agent.
Biochemical and Physiological Effects:
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have low toxicity in vitro and in vivo. However, it can induce an immune response in some individuals, leading to the production of antibodies against the cationic lipid. This immune response can limit the effectiveness of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in gene therapy and drug delivery.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in lab experiments include its high transfection efficiency, low toxicity, and ability to deliver a variety of therapeutic agents. However, the limitations of using Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum include its potential to induce an immune response and the complexity of the synthesis method.
Direcciones Futuras
There are several future directions for the use of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum in scientific research. One area of focus is the development of new methods for the synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum that are more efficient and scalable. Another area of focus is the optimization of the cationic lipid structure to improve its transfection efficiency and reduce its potential to induce an immune response. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum could be used in combination with other delivery methods, such as nanoparticles, to enhance the delivery of therapeutic agents to target cells.
Métodos De Síntesis
The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum involves the reaction of pyridine with 1,4-dibromobutane, followed by the reaction of the resulting compound with PEG. The final product is obtained through the reaction of the PEGylated compound with methanesulfonic acid. The synthesis of Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is a complex process that requires careful handling and purification to obtain a pure product.
Aplicaciones Científicas De Investigación
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum is widely used in gene therapy and drug delivery due to its ability to efficiently deliver therapeutic agents to target cells. It is commonly used in the delivery of nucleic acids, such as siRNA and plasmid DNA. Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been shown to have high transfection efficiency in a variety of cell types, making it a useful tool for gene therapy research. Additionally, Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonateum has been used to deliver small molecule drugs to cancer cells, demonstrating its potential in cancer therapy.
Propiedades
Número CAS |
122249-41-6 |
|---|---|
Nombre del producto |
Pyridinium, 1-(4-(2-(2-(octadecyloxy)ethoxy)ethoxy)butyl)-, methanesulfonate |
Fórmula molecular |
C31H58NO3.CH3O3S |
Peso molecular |
587.9 g/mol |
Nombre IUPAC |
methanesulfonate;1-[4-[2-(2-octadecoxyethoxy)ethoxy]butyl]pyridin-1-ium |
InChI |
InChI=1S/C31H58NO3.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33-28-30-35-31-29-34-27-22-20-25-32-23-18-17-19-24-32;1-5(2,3)4/h17-19,23-24H,2-16,20-22,25-31H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
XKXOVEAIIHJWGH-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCCOCCOCCCC[N+]1=CC=CC=C1.CS(=O)(=O)[O-] |
Sinónimos |
1-(2-(2-(octadecyloxy)ethoxy)ethoxy)butylpyridinium EG 6 EG-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





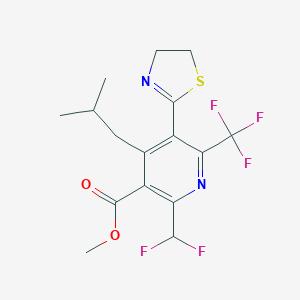
![[1,2,3]Triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B54514.png)

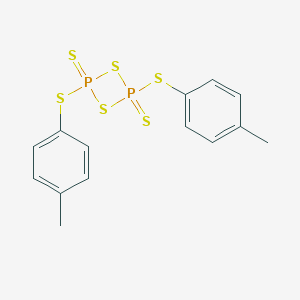
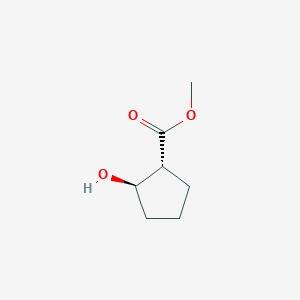
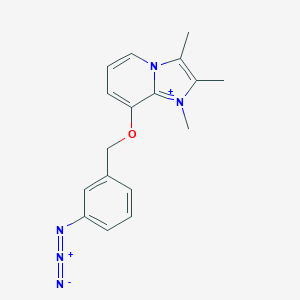

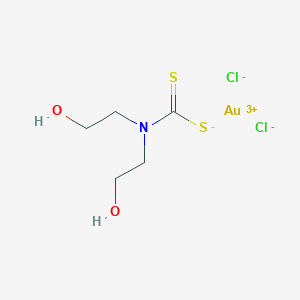
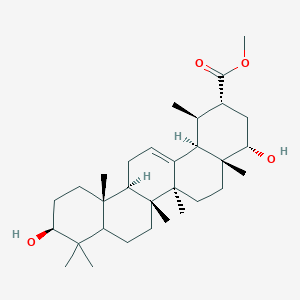
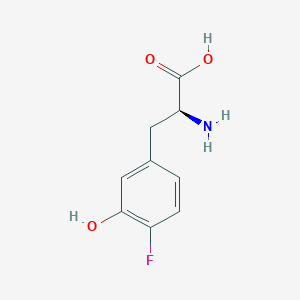
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
